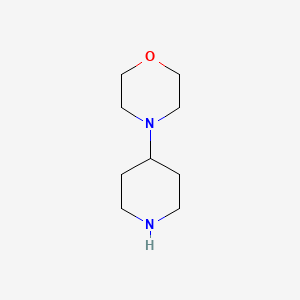

4-Morpholinopiperidine

説明

Historical Context and Discovery of 4-Morpholinopiperidine

The synthesis of this compound was first reported in the early 21st century, with significant developments in its preparation methods occurring between 2010 and 2020. A key advancement in its synthesis was detailed in a 2016 Chinese patent (CN105777615A). smolecule.comgoogle.com This patent described an efficient, two-step industrial-scale production method. google.com

The process involves the reductive amination of 1-benzyl-4-piperidone with morpholine (B109124), followed by a debenzylation step using a palladium on carbon (Pd/C) catalyst. smolecule.comgoogle.com This method proved to be highly effective, achieving product yields exceeding 87%, which marked a significant step forward in making the compound more accessible for research and development. smolecule.comgoogle.com The reaction is noted for its mild conditions and high safety, making it suitable for large-scale production. google.com this compound is recognized as a crucial intermediate in the synthesis of various chemical products, including the drug Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. google.commdpi.com

Significance of the Morpholine and Piperidine (B6355638) Heterocyclic Moieties in Chemical Synthesis

The value of this compound as a synthetic building block is rooted in the individual importance of its constituent heterocyclic rings: morpholine and piperidine.

Morpholine: The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. biosynce.com It is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical, biological, and metabolic properties. nih.govresearchgate.net The presence of the oxygen atom enhances polarity and the potential for hydrogen bonding, which can improve a molecule's solubility and interaction with biological targets. biosynce.comresearchgate.net The morpholine moiety is frequently incorporated into drug candidates to enhance potency, improve pharmacokinetic profiles, and fine-tune biological activity. nih.govbiosynce.com It is a versatile and readily accessible synthetic component found in numerous approved and experimental drugs. nih.govsci-hub.se

Piperidine: The piperidine ring is another essential heterocyclic system and a cornerstone in drug discovery. bohrium.comresearchgate.net It is one of the most common heterocycles found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.net Piperidine derivatives exhibit a vast range of biological activities and have been developed into anticancer, antiviral, analgesic, and antipsychotic agents, among others. bohrium.comresearchgate.net Introducing a piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic properties of a molecule. thieme-connect.comthieme-connect.com

The combination of these two moieties in this compound creates a bifunctional scaffold that medicinal chemists can utilize to develop novel compounds with potentially enhanced drug-like properties.

Current Research Landscape and Future Directions for this compound

Current research on this compound primarily focuses on its use as a versatile reactant for synthesizing a diverse range of biologically active compounds. sigmaaldrich.comchemicalbook.comsigmaaldrich.com It serves as a key building block in the development of molecules targeting various therapeutic areas. smolecule.com

Table 2: Research Applications of this compound

| Application Area | Description | Source |

|---|---|---|

| Antidepressants | Used as a reactant in the synthesis of novel compounds with potential antidepressant properties. | sigmaaldrich.comchemicalbook.com |

| Antimalarials | A key synthon for developing new trisubstituted pyrimidines and other compounds with antimalarial activity. | sigmaaldrich.comchemicalbook.comacs.org |

| Oncology | Employed in the synthesis of small molecules that restore E-cadherin expression in colorectal carcinoma cells and in the production of the anti-cancer drug Alectinib. | sigmaaldrich.comgoogle.commdpi.comsigmaaldrich.com |

| Platelet Aggregation Inhibitors | Reactant for creating orally bioavailable P2Y12 antagonists. | sigmaaldrich.comchemicalbook.com |

| Antimicrobial Agents | Used to synthesize quinoline (B57606) derivatives and modify 5-arylideneimidazolones to act as antibiotic enhancers against multidrug-resistant bacteria. | sigmaaldrich.comchemicalbook.commdpi.com |

| Adenosine (B11128) A₂A Receptor Antagonists | Serves as a starting material for selective A₂A receptor antagonists. | sigmaaldrich.comchemicalbook.com |

| pH-Sensitive Conformational Switches | Derivatives like trans-3-hydroxy-4-morpholinopiperidine have been studied as potential pH-sensitive switches, which could have applications in drug delivery systems. | researchgate.net |

Future research is expected to continue leveraging this compound as a foundational scaffold. The exploration of its derivatives will likely lead to the discovery of new chemical entities with novel mechanisms of action. Further investigation into its role in creating "dual-action" agents, such as antibiotic enhancers, represents a promising avenue for combating antimicrobial resistance. mdpi.com Additionally, the development of derivatives that can act as molecular switches or probes for biological systems is an emerging area of interest. researchgate.net The continued optimization of synthetic routes will also ensure its availability for these future research and development endeavors. google.comoup.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-piperidin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBXNWIRMJXEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355283 | |

| Record name | 4-Morpholinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53617-35-9 | |

| Record name | 4-(Piperidin-4-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53617-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Morpholinopiperidine and Its Derivatives

Classical Synthesis Routes of 4-Morpholinopiperidine

Traditional synthetic pathways to this compound often involve the use of protecting groups and multi-step reactions to achieve the desired molecule.

Deprotection of N-tert-butoxycarbonyl-4-piperidone with Morpholine (B109124)

One established method for preparing this compound involves the deprotection of N-tert-butoxycarbonyl-4-piperidone in the presence of morpholine. guidechem.com This process is a crucial step in the synthesis of intermediates for certain pharmaceutical compounds. guidechem.com

The synthesis begins with N-tert-butoxycarbonyl-4-piperidone, which is reacted with morpholine. This is followed by a deprotection step to remove the tert-butoxycarbonyl (Boc) group, yielding this compound. guidechem.com A common method for deprotection involves treating the Boc-protected intermediate with a solution of hydrochloric acid in 1,4-dioxane. guidechem.com The resulting salt is then neutralized with a base to obtain the final product. guidechem.com

| Starting Material | Reagents | Intermediate | Final Product |

| N-tert-butoxycarbonyl-4-piperidone | 1. Morpholine, Acetic Acid, Palladium on Carbon, Hydrogen | N-tert-butoxycarbonyl-4-morpholinopiperidine | This compound |

| 2. Hydrochloric acid in 1,4-dioxane, Base |

Reaction of 1-Benzyl-4-piperidone with Morpholine followed by Deprotection

Another widely utilized classical route involves the reaction of 1-benzyl-4-piperidone with morpholine, followed by a deprotection step to remove the benzyl (B1604629) group. smolecule.comgoogle.com This two-step process is considered a scalable route for industrial production. smolecule.com

The initial step is a reductive amination of 1-benzyl-4-piperidone with morpholine. smolecule.com This reaction can be carried out in a solvent like toluene (B28343), with the removal of water to drive the reaction forward. google.com The resulting intermediate, 4-(1-benzylpiperidin-4-yl)morpholine, is then subjected to catalytic debenzylation. smolecule.com This is typically achieved through hydrogenation using a palladium on carbon (Pd/C) catalyst. smolecule.comgoogle.com This method has been reported to achieve yields exceeding 87%. smolecule.com

| Starting Material | Reagents | Intermediate | Final Product |

| 1-Benzyl-4-piperidone | 1. Morpholine, Toluene | 4-(1-Benzylpiperidin-4-yl)morpholine | This compound |

| 2. Palladium on Carbon, Hydrogen |

Reductive Amination Approaches to this compound

Reductive amination is a cornerstone in the synthesis of this compound. This reaction can be performed in a way that the enamine formation and the reduction occur simultaneously, simplifying the production of 4-(1-benzylpiperidin-4-yl)morpholine. google.com Using hydrogen gas as the reducing agent simplifies the post-reaction workup compared to using hydride reagents like sodium cyanoborohydride (NaBH₃(CN)) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The reaction conditions for the reductive amination can be mild, often employing a platinum or palladium catalyst. google.com The use of a platinum catalyst, in particular, has been shown to reduce the formation of by-products and impurities, leading to a high yield and purity of the intermediate. google.com

Advanced and Green Chemistry Synthetic Approaches for this compound

In recent years, there has been a focus on developing more efficient, environmentally friendly, and scalable methods for the synthesis of this compound.

Catalytic Systems in this compound Synthesis for Improved Yields

The choice of catalyst plays a critical role in the efficiency of this compound synthesis. For the debenzylation of 4-(1-benzylpiperidin-4-yl)morpholine, palladium on carbon (Pd/C) is a commonly used catalyst. google.com In the reductive amination of 1-benzyl-4-piperidone with morpholine, both platinum and palladium catalysts have proven effective. google.com The use of a platinum catalyst under mild hydrogenation conditions can reduce byproduct formation and enhance the purity of the final product. smolecule.com Nickel catalysts have also been explored for hydrogenation reactions, contributing to reduced reaction times. smolecule.com

| Catalyst | Reaction Step | Benefit |

| Palladium on Carbon (Pd/C) | Debenzylation | Effective for removing the benzyl protecting group. google.com |

| Platinum Catalyst | Reductive Amination | Reduces byproduct formation, enhances purity. smolecule.comgoogle.com |

| Nickel Catalyst | Hydrogenation | Reduces reaction times. smolecule.com |

Solvent Selection and Temperature Control in Large-Scale Production of this compound

For the large-scale industrial production of this compound, careful consideration of solvents and reaction temperatures is crucial for safety, efficiency, and cost-effectiveness. google.com In the synthesis involving 1-benzyl-4-piperidone, toluene is often used as a solvent for the initial reaction with morpholine, with heating to around 110°C to facilitate the removal of water. google.com The subsequent hydrogenation step is typically carried out at a lower temperature, for instance, 50°C. google.com

The debenzylation of the intermediate is often performed in a different solvent. For example, tert-butanol (B103910) has been used as a solvent for the hydrogenation of 4-(1-benzyl piperidine-4-base) morpholine dihydrochloride (B599025) using a Pd/C catalyst at 50°C. google.com The reaction conditions are generally kept mild to ensure safety and high purity of the final product, making the process suitable for industrial application. google.com

Environmentally Friendly Methods for this compound Production

One notable environmentally friendly approach is the use of solvent-free mechanochemical synthesis, which can achieve a 92% yield with minimal waste. smolecule.com Another method, developed for the synthesis of an intermediate of the drug alectinib, is described as simple, cost-effective, and environmentally friendly, making it suitable for industrial-scale production. guidechem.com This process involves the reductive amination of 1-benzyl-4-piperidone with morpholine, followed by debenzylation. smolecule.comgoogle.com The use of hydrogen as a reducing agent in this type of reaction simplifies the post-treatment process compared to methods using reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). google.com Furthermore, conducting the reductive amination with a platinum or palladium catalyst under mild conditions helps to suppress the formation of by-products and impurities, leading to a high-purity product. google.com

An electrochemical synthesis method for a derivative, 4-morpholino-2-(phenylamino)thiazole-5-carbonitrile, has also been reported as a green approach. sigmaaldrich.com

Synthesis of this compound Derivatives

This compound serves as a versatile building block for the synthesis of a wide range of derivatives through various reaction pathways.

Nucleophilic Substitution Reactions with this compound

The nitrogen atoms within the this compound structure possess nucleophilic properties, allowing the compound to participate in nucleophilic substitution reactions with various electrophiles to create diverse derivatives. smolecule.com

A specific application involves the synthesis of an intermediate for alectinib, where this compound is reacted with 5-[(ethoxycarbonyl)methyl]-2-ethylphenyl trifluoromethanesulfonate (B1224126) in a substitution reaction. guidechem.com This reaction is a key step in building a more complex molecular framework. guidechem.com In another example, piperidine (B6355638) derivatives can be functionalized with morpholine groups using reagents like 4-morpholinyl chloride under alkaline conditions, such as in the presence of triethylamine (B128534) in dichloromethane. The synthesis of 3-[4-(Morpholine-4-carbonyl)-phenoxymethyl]piperidine-1-carboxylic acid tert-butyl ester also involves the introduction of a phenoxymethyl (B101242) group through nucleophilic substitution on the piperidine nitrogen.

Table 1: Examples of Nucleophilic Substitution Reactions

| Electrophile | Nucleophile | Product Class | Reference |

|---|---|---|---|

| 5-[(ethoxycarbonyl)methyl]-2-ethylphenyl trifluoromethanesulfonate | This compound | Alectinib Intermediate | guidechem.com |

Formation of Salts of this compound and its Derivatives

As a basic compound, this compound readily reacts with acids to form salts. smolecule.com This property is often utilized in pharmaceutical chemistry to improve the solubility and stability of the compound for formulation purposes. smolecule.com

A common example is the formation of a dihydrochloride salt. In one synthetic pathway, after a reaction is complete, the addition of concentrated hydrochloric acid to the reaction mixture causes the precipitation of 4-(1-benzyl piperidine-4-base) morpholine dihydrochloride as a solid. google.com Similarly, this compound hydrochloride salt can be prepared by treating the base with a solution of hydrochloric acid in 1,4-dioxane. guidechem.com

Palladium-Catalyzed Coupling Reactions Involving this compound

Palladium-catalyzed coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can be used as a reactant in these transformations. researchgate.netnih.gov These reactions are central to the synthesis of many biologically active compounds. researchgate.net

In these cross-coupling reactions, this compound can act as a nucleophile, participating in aromatic substitution reactions. The general approach often involves reacting an aryl or benzyl halide with a substrate in the presence of a palladium catalyst, such as Pd₂(dba)₃, a ligand like PPh₃, and a base. organic-chemistry.org This methodology allows for the selective creation of substituted arenes and heteroarenes. researchgate.net

Reductive Amination with this compound as Amine Component

Reductive amination is a method used to form amines from carbonyl compounds. pearson.com While the synthesis of this compound itself often involves reductive amination, the compound can also be used as the amine component to create more complex derivatives. google.com

In this type of reaction, this compound (a secondary amine) reacts with an aldehyde or ketone to form an enamine, which is then reduced in situ to yield a tertiary amine. A specific example is the reductive amination of this compound with propanal to synthesize 3-(4-Morpholinopiperidin-1-yl)propan-1-amine.

Condensation Reactions Utilizing this compound

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are another route to synthesizing derivatives of this compound. ambeed.com

For instance, the synthesis of 2-{4-ethyl-3-[4-(morpholin-4-yl)piperidin-1-yl]phenyl}-2-methylpropanoic acid involves a condensation reaction with tert-butyl diethylmalonate as one of the final steps in the sequence. guidechem.com The synthesis of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine can also be achieved through a condensation reaction under basic conditions.

Spectroscopic and Computational Studies of 4 Morpholinopiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Morpholinopiperidine and its Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural and dynamic investigation of this compound-containing molecules. asianpubs.org Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data regarding conformation, connectivity, and stereochemistry.

¹H NMR Analysis for Conformational Studies of this compound Derivatives

¹H NMR spectroscopy is particularly powerful for analyzing the conformational behavior of the piperidine (B6355638) ring system. asianpubs.org In derivatives of this compound, the piperidine ring predominantly exists in a chair conformation. asianpubs.org The orientation of substituents (axial or equatorial) can be determined by analyzing the chemical shifts and, more importantly, the coupling constants of the ring protons.

A significant application of ¹H NMR in this context is the study of dynamic conformational changes. For instance, derivatives such as trans-3-hydroxy-4-morpholinopiperidine have been identified as potential pH-sensitive conformational switches. researchgate.net ¹H NMR studies revealed that this molecule can undergo two consecutive "flips" in its chair conformation in response to changes in the acidity of the solution. researchgate.netresearchgate.net This pH-triggered conformational switching is driven by a combination of intramolecular hydrogen bonding and electrostatic interactions that stabilize different conformers at different protonation states. researchgate.net The analysis of ¹H NMR titration curves allows for the estimation of pKa values, which quantify the acidity at which these conformational transitions occur. researchgate.net

Table 1: Representative ¹H NMR Data for a this compound Derivative This table presents selected proton NMR data for (Z)-5-(3-Phenoxybenzylidene)-2-(4-morpholinopiperidin-1-yl)-imidazol-4(5H)-one hydrochloride in DMSO-d₆, illustrating the chemical shifts for protons on the morpholine (B109124) and piperidine rings. mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) |

| Morpholine Protons (Mor-2,6-Hb) | 4.21–4.17 (d. def) |

| Morpholine Protons (Mor-3,5-Hb) | 3.95-3.93 (d. def) |

| Piperidine Protons (Pip-2,6-Hax) | 3.65-3.60 (t. def) |

| Piperidine Protons (Pip-3,5-Hax) | 3.33-3.29 (t. def) |

| Piperidine Proton (Pip-4-Hax) | 2.99-2.90 (t. def) |

¹³C NMR Spectral Characterization of this compound Containing Compounds

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of a molecule. udel.edu Each unique carbon atom in a compound typically gives rise to a distinct signal, allowing for the determination of the number of different carbon environments. udel.edumnstate.edu In broadband-decoupled ¹³C NMR spectra, which is the most common technique, each signal appears as a singlet, simplifying the spectrum. mnstate.edu

For complex molecules incorporating the this compound moiety, ¹³C NMR is essential for confirming the structure. The chemical shifts of the carbon atoms in the piperidine and morpholine rings are characteristic and can be assigned based on their electronic environment and attachment to heteroatoms like nitrogen and oxygen. For example, in studies of novel imidazolone (B8795221) derivatives, ¹³C NMR was used alongside other techniques to unequivocally confirm the successful synthesis and structure of compounds containing the this compound substituent. mdpi.com

Table 2: ¹³C NMR Spectral Data for (Z)-5-(Biphen-4-ylmethylene)-2-(4-morpholinopiperidin-1-yl)-imidazol-4(5H)-one hydrochloride The following data, recorded in DMSO, shows the characteristic chemical shifts for the carbon atoms in the title compound. mdpi.com

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic/Imidazolone Carbons | 140.12, 139.15, 131.05, 129.40, 127.92, 126.91 |

| Morpholine Carbons | 65.98 |

| Piperidine/Other Aliphatic Carbons | 45.33, 40.79, 40.50, 40.22, 39.94, 39.66, 39.38, 39.09 |

Application of NMR in Determining Stereochemistry of this compound Derivatives

NMR spectroscopy is a cornerstone for determining the relative stereochemistry of cyclic molecules, including piperidine derivatives. nih.gov The three-dimensional arrangement of substituents on the piperidine ring can be deduced from the vicinal coupling constants (³J) between adjacent protons, which are highly dependent on the dihedral angle between them according to the Karplus relationship.

In a chair-like six-membered ring, the coupling constant between two axial protons (³J_ax-ax) is typically large (around 10-13 Hz), whereas axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) couplings are much smaller (around 2-5 Hz). oup.com By measuring these coupling constants from the ¹H NMR spectrum, the relative orientation of substituents can be confidently assigned as either cis or trans. oup.com This method is routinely applied to confirm the stereochemical outcome of synthetic reactions that produce substituted this compound analogues, ensuring that the desired diastereomer has been obtained. nih.gov

Mass Spectrometry and Elemental Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the identity of newly synthesized compounds. Unlike standard MS, HRMS measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula. For derivatives of this compound, HRMS is used to verify that the synthesized product has the correct atomic composition, providing strong evidence for its structure. mdpi.comrsc.org The experimentally determined exact mass is compared to the theoretically calculated mass for the expected formula, with a close match confirming the composition. escholarship.org

Table 3: Example of HRMS Data for a this compound Derivative This table shows a comparison of the calculated and found exact masses for (Z)-5-(Biphen-4-ylmethylene)-2-(4-morpholinopiperidin-1-yl)-imidazol-4(5H)-one. mdpi.com

| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| (Z)-5-(Biphen-4-ylmethylene)-2-(4-morpholinopiperidin-1-yl)-imidazol-4(5H)-one | [M+H]⁺ | 417.2336 | 417.23 |

LC-MS/MS for Reaction Monitoring and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This hyphenated technique is invaluable in synthetic chemistry for monitoring the progress of a reaction and assessing the purity of the final product. acs.org In the synthesis of this compound derivatives, LC-MS can be used to track the consumption of starting materials and the formation of the desired product over time. mdpi.com After synthesis, LC-MS provides the retention time (t_R) and the mass spectrum of the product, confirming its identity and allowing its purity to be quantified. mdpi.com Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, providing additional structural information for confirmation.

Table 4: LC-MS Data for a Synthesized this compound Compound The following data for (Z)-5-(3-Phenoxybenzylidene)-2-(4-morpholinopiperidin-1-yl)-imidazol-4(5H)-one hydrochloride demonstrates the use of LC-MS for purity and identity confirmation. mdpi.com

| Parameter | Value |

| Purity (LC/MS) | 99.33% |

| Retention Time (t_R) | 4.60 min |

| Mass (ESI) m/z | 433.18 [M+H]⁺ |

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties and behavior of this compound and its derivatives at the molecular level. These in silico methods provide insights that complement experimental data, aiding in the rational design of new compounds and the interpretation of their biological activities.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound derivatives, DFT calculations are instrumental in determining the preferred three-dimensional arrangements of atoms, known as conformations.

Derivatives of trans-3-hydroxy-4-morpholinopiperidine have been identified as potential pH-sensitive conformational switches. researchgate.net DFT calculations, in conjunction with experimental techniques like NMR and IR spectroscopy, have been employed to elucidate the preferred secondary structures of these molecules in solution. researchgate.net These computational studies help to understand the intricate intra- and intermolecular forces, such as hydrogen bonding and electrostatic interactions, that govern the relative stabilities of different conformers. researchgate.netresearchgate.net For instance, in the case of trans-3-hydroxy-4-morpholinopiperidine, a double flip of conformation was detected by 1H NMR, a phenomenon rationalized through a combination of hydrogen bonding and electrostatic/dipole-dipole interactions, with computational studies providing deeper insights. researchgate.net

The conformational analysis of related heterocyclic systems, such as pyran analogues of carbohydrates, has also benefited from DFT calculations. beilstein-journals.org These studies have shown that DFT can corroborate the preference for certain chair-like conformations and a natural bonding orbital (NBO) analysis can reveal the effects of hyperconjugation. beilstein-journals.org Such computational approaches are crucial for understanding how structural modifications, like the introduction of different halogens, impact the conformation of the ring system. beilstein-journals.org

The accuracy of DFT calculations can be influenced by the choice of functional and basis set. For example, studies on dipeptides have compared different DFT methods (like B3LYP, B3LYP-D3, and M06-2X) and basis sets to identify the most stable conformers in both gas and solvent phases. nih.gov These calculations can predict which conformations are most likely to exist and how they might interconvert. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a compound containing the this compound moiety, might interact with a biological target, typically a protein.

In the development of antibiotic adjuvants, molecular modeling has been used to investigate the mechanism of action of 5-arylideneimidazolones containing a morpholine group. mdpi.comresearchgate.net Docking simulations were performed to predict the binding modes of these compounds to penicillin-binding protein 2a (PBP2a), a key enzyme in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The results of these simulations suggested that the compounds interact with the allosteric site of PBP2a, providing a plausible explanation for their ability to reverse antibiotic resistance. mdpi.comresearchgate.net

Similarly, in the context of cancer research, molecular docking has been employed to study how 5-arylideneimidazolone derivatives containing morpholine might overcome multidrug resistance (MDR). nih.gov These compounds were docked to a homology model of human P-glycoprotein (Pgp), a transporter protein responsible for effluxing chemotherapy drugs from cancer cells. nih.gov The docking studies helped to hypothesize a binding mode at the verapamil (B1683045) binding site of Pgp, suggesting a competitive inhibition mechanism. nih.gov

The process of molecular docking typically involves preparing the 3D structures of both the ligand and the protein target. mdpi.com The ligand's conformation is often generated using computational tools, and the protein structure is usually obtained from experimental data like X-ray crystallography. mdpi.com The docking algorithm then explores various possible binding poses and scores them based on factors like intermolecular forces and geometric complementarity. mdpi.com

In silico studies for Structure-Activity Relationship (SAR) elucidation involve using computational methods to understand how the chemical structure of a compound influences its biological activity. This knowledge is crucial for optimizing lead compounds in drug discovery.

For compounds containing the this compound scaffold, SAR studies have been integral in identifying key structural features required for their desired biological effects. In the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP), a series of 3,4-dihydroisoquinol-1-one-4-carboxamides were synthesized and tested. nih.gov The SAR analysis, supported by in silico docking simulations, allowed for the identification of important structural generalizations. nih.gov For example, the study identified a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, for further preclinical development. nih.gov

In the search for new antimalarial agents, a series of quinoline-4-carboxamides were investigated. acs.org Early in the optimization process, it was found that introducing a this compound moiety improved both potency and ligand efficiency. acs.org Further SAR studies revealed that the morpholine oxygen was critical for antiparasitic activity, as its replacement with a piperidine was not tolerated. acs.org Conversely, the morpholine nitrogen was found to be non-essential for potency. acs.org

Computational tools can also be used to analyze the properties of a series of compounds to identify trends that correlate with activity. For example, in the study of 5-arylideneimidazolones as antibiotic adjuvants, a series of new derivatives with modifications at different positions were synthesized. mdpi.com The subsequent biological testing and SAR analysis helped to understand the impact of these modifications on the compounds' ability to potentiate the effects of antibiotics. mdpi.com

Computational methods are frequently used to predict the physicochemical properties of molecules, which are critical determinants of their behavior in biological systems. nih.gov These properties include partition coefficient (logP), aqueous solubility, and pKa, among others. nih.gov

For compounds incorporating the this compound structure, computational tools can provide valuable estimates of these properties early in the drug discovery process. For instance, the calculated octanol-water partition coefficient (clogP) of a quinoline-4-carboxamide derivative containing this compound was found to be 2.9, indicating a reduction in lipophilicity which likely contributed to its good aqueous solubility and moderate microsomal clearance. acs.org

Various software and quantitative structure-property relationship (QSPR) models are available for the rapid calculation of these properties. nih.gov These predictions are based on the chemical structure of the compound and can help to prioritize which molecules to synthesize and test, thereby saving time and resources. For example, the topological polar surface area (TPSA) and calculated logP are common descriptors used to predict a compound's absorption and distribution characteristics. For 1-Methyl-4-morpholinopiperidine-4-carbonitrile, the TPSA is calculated to be 39.5 and the LogP is 0.30658. chemscene.com

The reliability of these computational predictions is crucial, and it is important to use well-validated methods and software. nih.gov The predicted physicochemical properties can then be used in conjunction with biological activity data to build a more complete understanding of a compound's potential as a therapeutic agent.

Table of Predicted Physicochemical Properties for this compound Derivatives:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | clogP | TPSA (Ų) | Reference |

| This compound | C₉H₁₈N₂O | 170.25 | - | - | chemscene.compharmacompass.com |

| 1-Methyl-4-morpholinopiperidine-4-carbonitrile | C₁₁H₁₉N₃O | 209.29 | 0.30658 | 39.5 | chemscene.com |

| Quinoline-4-carboxamide derivative with this compound | - | - | 2.9 | - | acs.org |

| (Z)-5-(Biphen-4-ylmethylene)-2-(this compound-1-yl)-3H-imidazol-4(5H)-one | C₂₅H₂₉ClN₄O₂ | 452.98 | - | - | nih.gov |

Applications of 4 Morpholinopiperidine in Medicinal Chemistry

4-Morpholinopiperidine as a Key Intermediate in Drug Discovery and Development

As a chemical intermediate, this compound serves as a crucial starting material or scaffold for the synthesis of active pharmaceutical ingredients (APIs). Its piperidine (B6355638) nitrogen allows for facile reactions to connect to other molecular fragments, while the morpholine (B109124) moiety can influence properties like solubility, polarity, and metabolic stability.

This compound is a documented key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. google.com It is used to construct a significant portion of the final drug molecule. For instance, one patented method describes the synthesis of an Alectinib intermediate, tert-butyl 4-{4-ethyl-3-[4-(morpholin-4-yl)piperidin-1-yl]phenyl}-4-methyl-3-oxopentanoate, directly utilizing this compound. guidechem.com

One synthetic approach involves a copper-catalyzed coupling reaction between 4-(piperidin-4-yl)morpholine and a substituted bromobenzoate derivative. google.com This reaction forms a critical carbon-nitrogen bond, incorporating the this compound moiety into the core structure of the future Alectinib molecule.

Table 1: Example of Alectinib Intermediate Synthesis

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|

This process highlights a practical and scalable method for producing essential precursors for Alectinib, underscoring the industrial importance of this compound. google.com

The development of drugs targeting the central nervous system (CNS) presents a significant challenge, primarily due to the blood-brain barrier (BBB), which restricts the entry of many molecules into the brain. nih.gov The morpholine scaffold is highly valued in CNS drug design for its ability to modulate physicochemical properties favorably. nih.govresearchgate.net The presence of the weak basic nitrogen and the polar oxygen atom in the morpholine ring provides a balanced lipophilic-hydrophilic profile and a lower pKa value. nih.govnih.gov

These characteristics can improve aqueous solubility and the potential for BBB permeability, making morpholine-containing compounds, including those derived from this compound, attractive for developing drugs for neurological and psychiatric conditions. nih.govresearchgate.net The morpholine moiety is utilized to enhance potency through molecular interactions, act as a scaffold to orient other functional groups correctly, and to fine-tune pharmacokinetic properties. nih.govresearchgate.net Consequently, this compound serves as a valuable building block for creating new chemical entities aimed at treating mood disorders, pain, and neurodegenerative diseases. nih.gov

Therapeutic Areas and Pharmacological Activities of this compound Derivatives

Beyond its role as an intermediate, the this compound scaffold is a core component of various derivatives being investigated for direct therapeutic applications. Researchers have incorporated this structure into novel compounds to explore a range of pharmacological activities.

The this compound structure is a recognized reactant for the synthesis of compounds with potential antidepressant properties. chemicalbook.com Both the morpholine and piperidine rings are found in various compounds investigated for psychopharmacological activity. indexcopernicus.comnih.gov For example, morpholine derivatives like moclobemide (B1677376) and reboxetine (B1679249) are established antidepressants. indexcopernicus.com Similarly, novel piperidine derivatives have been explored as selective delta-opioid agonists, showing antidepressant-like effects in preclinical models. nih.gov The combination of these two heterocyclic systems in this compound provides a unique scaffold for designing novel molecules that may interact with CNS targets relevant to depression, such as the serotonergic system. researchgate.net

The development of new antimalarial agents is a global health priority, and this compound is used as a starting material for synthesizing compounds with potential antimalarial activity. chemicalbook.com The 4-aminoquinoline (B48711) scaffold is the basis for widely used antimalarial drugs like chloroquine. mdpi.com Research has also demonstrated that 4-aminopiperidine-based compounds can exhibit potent activity against multi-drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The structural similarity between these established antimalarial pharmacophores and the this compound core suggests that it is a promising template for developing new quinoline (B57606) derivatives and other novel antimalarial agents. chemicalbook.com

Table 2: Comparison of Antimalarial Scaffolds

| Scaffold | Core Structure | Example Application/Drug Class |

|---|---|---|

| 4-Aminoquinoline | A quinoline ring with an amino group at position 4. | Chloroquine, Amodiaquine mdpi.com |

| 4-Aminopiperidine (B84694) | A piperidine ring with an amino group at position 4. | Investigational antimalarial agents nih.gov |

| This compound | A piperidine ring with a morpholine group at position 4. | Reactant for synthesis of antimalarials |

The P2Y12 receptor is a critical target in cardiovascular medicine, as its inhibition prevents platelet activation and aggregation, which are key events in the formation of blood clots (thrombosis). nih.govresearchgate.net this compound is explicitly identified as a reactant for synthesizing orally bioavailable P2Y12 antagonists. chemicalbook.com Existing P2Y12 inhibitors, such as clopidogrel (B1663587) and ticagrelor, are cornerstones of therapy for acute coronary syndromes. frontiersin.orgmedlineplus.gov Research has identified novel compounds with a morpholine moiety that act as direct and reversible P2Y12 antagonists, representing a different chemical class from established thienopyridine (e.g., clopidogrel) or cyclopentyl-triazolo-pyrimidine (e.g., ticagrelor) drugs. nih.gov The use of the this compound scaffold provides an opportunity to develop new classes of P2Y12 antagonists with potentially distinct pharmacological profiles. nih.gov

Kinase Inhibitors Incorporating this compound Moieties

The rigid, bicyclic structure of this compound is frequently utilized as a key building block in the development of kinase inhibitors. This scaffold can influence the solubility, metabolic stability, and target-binding affinity of the final compound.

Table 1: Alectinib Pivotal Clinical Trials

| Trial Name | NCT Number | Key Inclusion Criteria |

| ALINA | NCT03456076 | Resectable ALK-positive NSCLC, Stage IB (tumors ≥ 4 cm) – IIIA. researchgate.net |

| ALEX | NCT02075840 | Locally advanced or metastatic ALK-positive NSCLC, no prior therapy. researchgate.net |

| NP28761 | NCT01588028 | Progressed on crizotinib, documented ALK-positive NSCLC. researchgate.net |

| NP28673 | NCT01801111 | Progressed on crizotinib, documented ALK-positive NSCLC. researchgate.net |

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade in cell growth, proliferation, and survival, making it a key target in cancer therapy. ed.ac.uk The PI3Kδ isoform, in particular, is a key mediator in B-cell receptor signaling and is implicated in hematological malignancies. researchgate.net Idelalisib is the first-in-class approved PI3Kδ inhibitor. researchgate.net The discovery of novel PI3K inhibitors has involved the exploration of various chemical scaffolds, including those containing morpholine moieties. nih.gov Structure-based optimization of fragment hits has led to the development of potent and selective PI3Kβ inhibitors containing 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one cores. nih.gov While direct incorporation of the specific this compound moiety in widely known PI3Kδ inhibitors is less commonly documented in readily available literature, the broader morpholine group is a recognized component in the design of PI3K inhibitors, contributing to improved potency and selectivity. nih.gov

The emergence of resistance mutations in the Epidermal Growth Factor Receptor (EGFR) poses a significant challenge in the treatment of NSCLC. Third-generation EGFR inhibitors like osimertinib (B560133) are effective against the T790M mutation, but the subsequent C797S mutation confers resistance. This has driven the development of fourth-generation EGFR inhibitors. Research in this area focuses on designing compounds that can effectively inhibit these triple mutant (e.g., L858R/T790M/C797S or del19/T790M/C797S) forms of EGFR.

In the design of these next-generation inhibitors, various heterocyclic scaffolds are explored. While the replacement of a piperazine (B1678402) with a morpholine or piperidine has been noted to result in less potent EGFR inhibitors in some quinazoline-based series, the specific utility of the combined this compound moiety is an area of active investigation. For example, a representative fourth-generation inhibitor, compound 52, showed potent inhibitory activity against EGFRL858R/T790M/C797S with an IC₅₀ of 0.55 nM. The development of such compounds involves extensive structure-activity relationship (SAR) studies to optimize binding to the mutated kinase.

Table 2: IC₅₀ Values of Selected EGFR Inhibitors Against Triple Mutant EGFR

| Compound | Target | IC₅₀ (nM) | Reference |

| Compound 52 | EGFRL858R/T790M/C797S | 0.55 | |

| Compound 13k | EGFR C797S Mutant | Nanomolar Potency | |

| M49 | EGFRL858R/T790M/C797S | 18.94 | |

| CPD4 | EGFRL858R/T790M/C797S | 3.04 | |

| CPD21 | EGFRL858R/T790M/C797S | 3.81 |

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is implicated in several types of cancer, particularly thyroid cancers. Vandetanib is a multi-kinase inhibitor that targets RET, VEGFR, and EGFR. The development of such multi-kinase inhibitors often involves exploring various heterocyclic moieties to achieve the desired activity and selectivity profile. A review of small molecule kinase inhibitors provides a synthesis route for a compound that utilizes this compound, highlighting its application in the construction of complex molecules within this therapeutic class. This suggests the potential utility of the this compound scaffold in the design of new kinase inhibitors, including those targeting RET.

Immunomodulatory Agents (e.g., Y-320)

Y-320 is a phenylpyrazoleanilide compound recognized for its immunomodulatory properties. A key structural feature of Y-320 is the presence of a 4-(4-morpholinopiperidin-1-yl)phenyl group. This compound has been shown to inhibit the production of Interleukin-17 (IL-17) by CD4+ T cells, a cytokine involved in various autoimmune diseases. The IC₅₀ values for IL-17 inhibition are in the nanomolar range, demonstrating its potency.

Research has shown that Y-320 can ameliorate collagen-induced arthritis in animal models. Beyond its immunomodulatory effects, Y-320 has been found to enhance premature termination codon (PTC) readthrough and increase cellular protein synthesis. It also acts as a P-glycoprotein (P-gp) efflux pump inhibitor, which allows it to sensitize multidrug-resistant (MDR) tumors to chemotherapy by preventing the efflux of anticancer drugs.

Table 3: Biological Activities of Y-320

| Activity | Description | IC₅₀ / Effect |

| IL-17 Inhibition | Inhibits IL-17 production by CD4 T cells stimulated with IL-15. | 20 to 60 nM |

| PTC Readthrough | Enhances G418-mediated readthrough of TP53, DMD, and COL17A1 PTCs. | Effective at 0.25-2 μM |

| Chemosensitization | Reverses P-gp mediated drug resistance in MDR cells. | Sensitizes MDR tumors to paclitaxel. |

| Protein Synthesis | Increases cellular protein levels and ribosome biogenesis. | Concentration-dependent increase. |

Antibiotic Enhancers against Multidrug-Resistant (MDR) Bacteria

The rise of multidrug-resistant (MDR) bacteria is a major global health threat, necessitating the development of new therapeutic strategies. One approach is the use of antibiotic enhancers or adjuvants, which can restore the efficacy of existing antibiotics.

A series of 5-arylideneimidazolones containing a morpholine moiety, including derivatives with this compound, have been investigated as potential antibiotic adjuvants. These compounds have shown the ability to enhance the activity of antibiotics against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives significantly reduced the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA).

The mechanism of action for these enhancers can be multifaceted. In Gram-negative bacteria like Klebsiella aerogenes, these compounds have been shown to inhibit the AcrAB-TolC multidrug efflux pump, a key mechanism of resistance. By blocking this pump, the compounds prevent the bacteria from expelling antibiotics, thus restoring their effectiveness. Molecular modeling studies suggest that in MRSA, some of these compounds may also act by interacting with the allosteric site of PBP2a, a protein central to β-lactam resistance. This "dual action" makes them promising candidates for combating bacterial resistance.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality. PARP inhibitors function by competing with the enzyme's natural substrate, NAD+, at the catalytic site. This not only blocks the enzyme's catalytic activity but also "traps" the PARP enzyme on the DNA, which is highly cytotoxic to cancer cells. While various heterocyclic scaffolds, such as the phthalazinone core in Olaparib or the quinazolinone scaffold, have been successfully developed into potent PARP-1 inhibitors, the specific application of the this compound scaffold in the design of PARP inhibitors is not extensively documented in current research literature. rsc.org

Quinoline Derivatives with Antimicrobial Activity

The this compound structure serves as a key reactant in the synthesis of novel quinoline derivatives that exhibit antimicrobial properties. sigmaaldrich.comchemicalbook.com The quinoline ring is a well-established pharmacophore in antimicrobial agents, and its combination with the morpholinopiperidine moiety can lead to compounds with significant biological activity. Research into morpholine-bearing quinoline derivatives has shown that structural modifications, such as the length of carbon linkers and substitutions on appended phenylamino (B1219803) groups, can influence their activity. nih.gov For instance, certain synthesized quinoline derivatives have demonstrated potent inhibitory activity against various bacterial and fungal strains. e3s-conferences.org The mechanism of action for many quinoline-based antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are necessary for DNA replication, repair, and recombination.

Selective Adenosine (B11128) A2A Receptor Antagonists

This compound is a recognized building block for the synthesis of selective adenosine A2A receptor antagonists. sigmaaldrich.comchemicalbook.com These receptors are highly concentrated in the basal ganglia region of the brain and are implicated in the control of motor function. wikipedia.org In conditions like Parkinson's disease, the degradation of dopaminergic neurons leads to motor deficits. Adenosine A2A receptor antagonists offer a non-dopaminergic therapeutic approach by modulating the activity of the indirect striatopallidal pathway. nih.gov By blocking the A2A receptor, these antagonists can reduce the inhibitory control over dopamine (B1211576) D2 receptors, thereby potentiating dopaminergic signaling and improving motor function. wikipedia.org This makes them valuable as adjunctive therapies to traditional treatments like L-DOPA, with the potential to reduce "off" time and manage motor fluctuations. nih.gov

Small Molecules Restoring E-cadherin Expression in Colorectal Carcinoma Cells

Derivatives of this compound have been identified as potent small molecules capable of restoring E-cadherin expression in colorectal carcinoma cells. sigmaaldrich.comchemicalbook.com E-cadherin is a crucial transmembrane protein for maintaining cell-to-cell adhesion and epithelial tissue integrity. nih.gov Its downregulation is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become invasive and metastasize. nih.gov

Through high-throughput screening, researchers identified compounds that can reverse this process. nih.gov Studies on the SW620 colon adenocarcinoma cell line, which has low E-cadherin levels, demonstrated that treatment with optimized this compound-based analogs led to the restoration of E-cadherin at the cell membrane. nih.govnih.gov This restoration was shown to decrease cellular invasion without significantly affecting cell proliferation. nih.gov Further investigation revealed that these compounds work by increasing the transcription of the CDH1 gene, which codes for E-cadherin. nih.govresearcher.life

The table below summarizes the efficacy of selected lead compounds in restoring E-cadherin expression.

| Compound | EC50 in SW620 Cells (µM) | Fold Increase in CDH1 Gene Expression |

| Analog 1 | 2.5 | ~10 |

| Analog 2 | 1.8 | Data not available |

| Analog 3 | 3.1 | Data not available |

| Analog 4 | 4.2 | Data not available |

EC50 values represent the concentration required to achieve 50% of the maximal E-cadherin restoration effect. Data synthesized from published research findings. nih.govnih.gov

Analgesic Potential of this compound Derivatives

The piperidine scaffold is a core component of many potent analgesic drugs, most notably the 4-phenylamidopiperidine class, which includes fentanyl and its analogs. nih.gov Research has extensively explored how substitutions on the piperidine ring and its nitrogen atom influence analgesic activity. pjps.pk For example, studies on 4-hydroxypiperidine (B117109) derivatives and other analogs have shown that modifications can lead to significant analgesic effects, often evaluated using methods like the tail-flick or hot-plate tests in animal models. nih.govresearchgate.net While the broader class of piperidine derivatives is well-established for its analgesic potential, specific and detailed research focusing on the contribution of the 4-morpholino substituent to analgesic activity is not prominently featured in the available scientific literature.

Antiviral Properties of this compound Derivatives

The piperidine ring is a structural feature in various compounds investigated for antiviral activity. pjps.pk Research into new derivatives of N-substituted piperidines has been conducted to identify novel antiviral agents. In one study, a series of synthesized piperidine derivatives were tested in vitro for their efficacy against the influenza A/H1N1 virus. mdpi.com The results indicated that these substances demonstrated antiviral activity comparable to commercial drugs like oseltamivir, highlighting the potential of the piperidine scaffold for developing new influenza treatments. mdpi.com Other research has focused on different heterocyclic scaffolds, such as quinolizidine, which can be modified to yield potent and specific inhibitors of viruses like influenza A and HIV-1. nih.gov While these findings underscore the utility of the piperidine core in antiviral drug discovery, specific studies detailing the antiviral properties of derivatives containing the this compound moiety are limited.

Pharmacological Mechanism of Action of this compound Derivatives

As Adenosine A2A Receptor Antagonists: In these derivatives, the mechanism is competitive antagonism. The molecule binds to the A2A receptor, primarily located on neurons of the indirect pathway in the basal ganglia, and blocks the binding of endogenous adenosine. nih.gov This action reduces the production of cyclic AMP (cAMP) and lessens the inhibitory effect that A2A receptor activation has on dopamine D2 receptors. wikipedia.org The result is an enhancement of dopamine signaling, which helps to alleviate motor symptoms in conditions like Parkinson's disease. nih.gov

In Restoring E-cadherin Expression: For this class of compounds, the mechanism of action is at the transcriptional level. These small molecules have been shown to significantly increase the expression of messenger RNA (mRNA) from the CDH1 gene. nih.govresearcher.life This suggests that the compounds interact with the transcriptional machinery or signaling pathways that regulate the CDH1 promoter. researcher.life The resulting increase in E-cadherin protein synthesis leads to its proper localization at the cell membrane, re-establishing cell-cell junctions and thereby reducing the invasive potential of colorectal cancer cells. nih.govnih.gov

As Quinoline-Based Antimicrobial Agents: The mechanism for quinoline derivatives often involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication. By inhibiting them, the compounds prevent bacterial DNA from being properly unwound and resealed, leading to a disruption of DNA replication and repair, and ultimately, bacterial cell death. The specific contribution of the this compound part of the molecule likely relates to target binding affinity and cellular uptake.

Interaction with Neurotransmitter Systems

The piperidine ring, a core component of the this compound structure, is a well-established scaffold in the design of ligands that target central nervous system (CNS) receptors. The structural characteristics of this moiety allow for the development of derivatives that can selectively interact with various neurotransmitter systems, influencing neurological and psychological processes.

Research into piperazine and piperidine derivatives has demonstrated their potential to modulate opioid and histamine (B1213489) receptors. Specifically, synthetic analogues have been developed to achieve a balanced, low nanomolar binding affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). ijrrjournal.com In other studies, piperazine derivatives have been effectively synthesized to act as antagonists for the histamine H1-receptor, which is a key target in the management of allergic reactions. ijrrjournal.com These examples underscore the utility of the piperidine framework in creating compounds with tailored affinities for critical neurotransmitter receptors.

| Receptor System | Interaction Type | Therapeutic Area |

|---|---|---|

| Opioid Receptors (MOR/DOR) | Agonist/Antagonist | Pain Management, Addiction |

| Histamine H1 Receptor | Antagonist | Allergy, Inflammation |

Binding Site Analysis (e.g., ALK's Hinge Region, ATP-binding Pocket)

The this compound moiety is a crucial building block in the synthesis of targeted cancer therapies, most notably Alectinib. nbinno.com Alectinib is a highly potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that can become oncogenic when abnormally activated through genetic mutations or fusions. nbinno.compatsnap.comnih.gov

The mechanism of action for ALK inhibitors like Alectinib involves competitive binding to the ATP-binding pocket of the ALK protein. patsnap.compatsnap.com By occupying this site, Alectinib blocks the kinase's ability to bind ATP, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways (such as PI3K/AKT and MAPK) that are critical for cancer cell proliferation and survival. nbinno.compatsnap.com The interaction occurs within the hinge region of the kinase domain, a common anchoring point for ATP-competitive inhibitors. patsnap.comfrontiersin.org The incorporation of the this compound structure into Alectinib contributes to its high binding affinity and selectivity. nih.gov Furthermore, Alectinib has demonstrated efficacy against several ALK mutations that confer resistance to first-generation inhibitors, including the L1196M gatekeeper mutation. nbinno.comnih.govaacrjournals.org

Allosteric Site Interactions (e.g., PBP2a in MRSA)

In the fight against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), targeting allosteric sites has emerged as a promising strategy. MRSA's resistance to β-lactam antibiotics is primarily due to its expression of Penicillin-Binding Protein 2a (PBP2a), an enzyme that continues to catalyze cell wall synthesis even in the presence of these drugs. nih.govmdpi.comnih.gov

PBP2a possesses an allosteric site located approximately 60 Å away from its active site. nih.gov Binding of molecules to this distant site can induce a conformational change that opens the otherwise closed active site, rendering it susceptible to inhibition. nih.gov Recent research on novel morpholine-containing 5-arylideneimidazolones has shown their potential to act as antibiotic adjuvants. nih.gov Molecular modeling studies have confirmed that these compounds likely interact with the allosteric site of PBP2a, providing a plausible mechanism for their ability to reverse multidrug resistance in MRSA. nih.gov This allosteric modulation represents a sophisticated mechanism through which derivatives related to the this compound scaffold can contribute to overcoming bacterial resistance.

Inhibition of Efflux Pumps (e.g., AcrAB-TolC)

Multidrug resistance (MDR) in Gram-negative bacteria is frequently driven by the overexpression of efflux pumps, which actively expel antibiotics from the cell, reducing their intracellular concentration to sub-therapeutic levels. nih.gov The AcrAB-TolC efflux pump is a primary contributor to MDR in many clinically relevant pathogens. nih.govopenmicrobiologyjournal.com

Inhibitors of these efflux pumps (EPIs) can restore the efficacy of conventional antibiotics. Studies have demonstrated that compounds incorporating a morpholine ring, structurally related to this compound, can function as potent EPIs. nih.gov For instance, a series of morpholine-containing 5-arylideneimidazolones were tested for their ability to block the AcrAB-TolC pump. nih.gov Certain derivatives, such as a 4-phenylbenzylidene compound, were found to inhibit efflux by as much as 90%. nih.gov This demonstrates a potential "dual-action" capability for such scaffolds: overcoming resistance in Gram-positive bacteria by targeting PBP2a and simultaneously inhibiting efflux pumps in Gram-negative bacteria. nih.gov

Modulation of Cytokine Production (e.g., IL-17)

The this compound structure is integral to the immunomodulatory compound Y-320, a phenylpyrazoleanilide that has been shown to inhibit the production of the pro-inflammatory cytokine Interleukin-17 (IL-17). mdpi.comnih.gov IL-17 is a key cytokine in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis (RA), by promoting inflammation and joint destruction. nih.govnih.govresearchgate.net

The compound Y-320, which is chemically identified as 1-(4-chlorophenyl)-N-[3-cyano-4-(4-morpholinopiperidin-1-yl)-phenyl]-5-methylpyrazole-4-carboxamide, specifically inhibits IL-17 production by CD4 T cells. mdpi.comnih.govnih.gov This inhibitory action has been quantified with IC50 values ranging from 20 to 60 nM. mdpi.comnih.govmedchemexpress.com In preclinical models of collagen-induced arthritis, oral administration of Y-320 significantly reduced the expression of IL-17 mRNA in affected joints and successfully ameliorated the signs of arthritis in both mice and cynomolgus monkeys. mdpi.comnih.govresearchgate.net

| Cell Type | IC50 Value |

|---|---|

| Murine CD4 T cells | 25.7 nM |

| Murine Th17 cells | 52.4 nM |

| Human CD4 T cells | 57.4 nM |

CYP3A4-Mediated Oxidation of the Morpholinopiperidine Ring

The metabolic fate of a drug candidate is a critical aspect of its development, and the cytochrome P450 (CYP) family of enzymes plays a central role in drug metabolism. CYP3A4 is the most abundant and important drug-metabolizing enzyme in the human liver, responsible for the oxidation of a vast number of pharmaceuticals. dovepress.comnih.gov

Compounds containing piperidine and morpholine rings are substrates for CYP3A4. dntb.gov.uanih.gov The metabolic pathways can include N-dealkylation and oxidation of the heterocyclic ring. nih.govacs.org For drugs containing a 4-aminopiperidine moiety, CYP3A4 is a major contributor to their N-dealkylation. nih.gov Studies have suggested that due to steric hindrance, the piperidine ring may not have direct access to the heme iron of CYP3A4, making interactions with active site residues, such as serine 119, essential for orienting the substrate for catalysis. nih.govacs.org Interestingly, in some drug design strategies, the morpholine ring has been used as a replacement for a piperidine core to improve the metabolic profile, resulting in compounds with lower CYP3A4 liability. nih.gov The oxidation of the morpholinopiperidine ring by CYP3A4 is therefore a key consideration in the design of new drugs, influencing their pharmacokinetic properties and potential for drug-drug interactions.

Advanced Research Topics and Methodologies

Structure-Activity Relationship (SAR) Studies of 4-Morpholinopiperidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been crucial in optimizing their therapeutic effects across different target classes. The this compound moiety is often utilized as a key building block, and modifications to it or the core to which it is attached can drastically alter potency, selectivity, and pharmacokinetic properties. chemicalbook.comsigmaaldrich.com

In the development of antimicrobial agents, particularly those based on the quinoline (B57606) core, the this compound group is often introduced to modulate the compound's properties. SAR studies have shown that the presence of this bulky, basic moiety can be critical for antibacterial activity. mdpi.com Research on quinoline-based compounds has demonstrated that variations in substituents on the quinoline ring system, while maintaining the this compound fragment, significantly impact the minimum inhibitory concentration (MIC) against various bacterial strains, including multidrug-resistant ones. mdpi.comnih.gov

Similarly, in the context of receptor antagonists, such as those for histamine (B1213489) H3 or sigma-1 receptors, the nature of the heterocyclic core (e.g., piperidine (B6355638) vs. piperazine) and its substituents is a key determinant of affinity and selectivity. nih.gov While not directly studying this compound, these analogous studies highlight that the basicity and conformational flexibility of the piperidine ring are critical for receptor interaction. Modifications that alter these properties, such as substitution on the piperidine nitrogen, can switch a compound's activity profile.

Key Findings from SAR Studies of Related Piperidine Derivatives:

| Compound Class | Modification Area | Impact on Activity |

| Quinoline-based Antibacterials | Substituents on the quinoline core | Alters MIC values and spectrum of activity against bacterial strains. nih.govmdpi.com |

| Histamine H3/Sigma-1 Antagonists | Piperidine vs. Piperazine (B1678402) core | Affects protonation state at physiological pH, significantly altering receptor affinity. nih.gov |

| Histamine H3/Sigma-1 Antagonists | Alkyl linker length | Modulates affinity for the H3 receptor. nih.gov |

Conformational Analysis and pH-Triggered Conformational Switches of this compound Analogues

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. The this compound scaffold is composed of two interconnected heterocyclic rings, each with its own conformational preferences. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. acs.org Computational and spectroscopic studies on piperidine derivatives show a rapid equilibrium between two chair conformers (axial and equatorial). acs.org

The protonation state of the piperidine nitrogen is highly dependent on the surrounding pH. This is particularly relevant at physiological pH (around 7.4), where the piperidine nitrogen can exist in both a protonated (charged) and a neutral state. This change in protonation acts as a pH-triggered switch that significantly alters the molecule's electronic and conformational properties. nih.gov The protonated form can engage in strong ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor's binding pocket, which is often a key factor in ligand binding. Studies comparing piperidine and piperazine derivatives have shown that differences in their protonation states at physiological pH lead to substantial differences in receptor affinity. nih.gov Molecular modeling and conformational analysis are therefore essential tools to predict how these analogues will orient themselves within a target's binding site. nih.gov

Metabolic Pathways and Metabolite Identification of this compound Containing Drugs

Understanding the metabolic fate of a drug is crucial for its development. The this compound moiety, while often conferring favorable properties, is also a site for metabolic transformation. The primary routes of metabolism for this scaffold involve oxidation of either the morpholine (B109124) or piperidine rings.

A prominent example is the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, which features a this compound group. drugbank.com Extensive in vitro and in vivo studies have elucidated its metabolic pathways. tandfonline.comnih.govtandfonline.com The primary enzyme family responsible for its metabolism is cytochrome P450, particularly the CYP3A4 isoform. drugbank.comnih.gov

The main metabolic transformations for Alectinib include:

Hydroxylation and Oxidation of the Morpholine Ring : The initial step can be hydroxylation of the morpholine ring, which is then further oxidized, leading to ring opening. tandfonline.comnih.gov This pathway produces major carboxylic acid metabolites, identified as M1a and M1b. nih.govtandfonline.com

Dealkylation at the Morpholine Ring : Another major pathway involves the de-ethylation at the morpholine ring to produce the major active metabolite, M4. nih.gov This metabolite retains significant pharmacological activity, similar to the parent drug, Alectinib. nih.govdrugbank.com M4 can be further metabolized via N-dealkylation to a minor metabolite, M6. tandfonline.com

Metabolites of Alectinib:

| Metabolite | Description | Metabolic Pathway | Key Enzyme(s) |

| M4 | Major active metabolite | De-ethylation at the morpholine ring | CYP3A4 tandfonline.comnih.gov |

| M1a/M1b | Major excreted metabolites | Morpholine ring oxidation and cleavage | CYP3A and others tandfonline.comtandfonline.com |

| M6 | Minor metabolite | N-dealkylation of M4 | CYP3A4 tandfonline.com |

| M5 | Minor precursor metabolite | Hydroxylation of alectinib | CYP3A and others nih.gov |

Prodrug Strategies Involving this compound Scaffolds

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve properties like solubility, permeability, or targeted delivery. nih.gov The design of a prodrug typically involves attaching a temporary, cleavable chemical group known as a "promoiety" to the active drug. innpharmacotherapy.comijper.orgijper.org

While various functional groups and molecules, such as amino acids or esters, are commonly used as promoieties, the this compound scaffold itself is not typically employed in this manner. researchgate.net In the known therapeutic agents that incorporate this structure, the this compound moiety is an integral part of the pharmacophore—the core structure responsible for the drug's biological activity. It is covalently and permanently bonded within the final active molecule and is not designed to be cleaved off. For instance, in Alectinib, this group is essential for binding to the ALK enzyme and is not a carrier that is later removed. guidetopharmacology.orgguidechem.com Therefore, rather than acting as a promoiety, the this compound scaffold serves as a foundational structural element in drug design.

Co-crystallization and X-ray Crystallography for Ligand-Target Interactions

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of a molecule, including how a drug (ligand) binds to its protein target. rcsb.org By co-crystallizing a ligand with its target protein, researchers can visualize the specific atomic interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—that are responsible for the ligand's affinity and selectivity.

This methodology has been successfully applied to drugs containing the this compound moiety. The co-crystal structure of Alectinib bound to the kinase domain of its target, ALK, has been solved and is available in the Protein Data Bank (PDB ID: 3AOX). researchgate.netnih.gov This structural data provides invaluable insights into how the drug works at a molecular level.

The crystal structure reveals that the this compound moiety positions itself within the ATP-binding pocket of the ALK enzyme. It forms key interactions with amino acid residues that stabilize the binding, contributing to the drug's high potency and selectivity. researchgate.netnih.gov This detailed structural information is crucial for understanding mechanisms of drug resistance, where mutations in the binding site can disrupt these critical interactions. Furthermore, such structural blueprints guide the rational design of next-generation inhibitors with improved properties. nih.gov

Drug Design Strategies Employing the this compound Moiety

The this compound moiety is a privileged scaffold in drug design, meaning it is a structural framework that is frequently found in biologically active compounds. sigmaaldrich.com Its utility stems from a combination of desirable physicochemical properties:

It provides a three-dimensional structure that can effectively orient other functional groups to fit into protein binding pockets.

The basic piperidine nitrogen can be protonated at physiological pH, allowing for strong ionic interactions with targets.

The combined morpholine and piperidine rings offer a balance of hydrophilicity and lipophilicity, which can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

The most prominent example of a drug designed with this moiety is Alectinib, a highly potent and selective second-generation ALK inhibitor for non-small cell lung cancer. drugbank.comguidetopharmacology.orgselleckchem.com Beyond oncology, the this compound scaffold is a key building block for synthesizing compounds targeting a wide range of diseases. chemicalbook.compharmacompass.com It is used as a reactant for creating:

Selective adenosine (B11128) A2A receptor antagonists for potential use in neurodegenerative disorders. sigmaaldrich.com

Orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation. sigmaaldrich.com

Quinoline derivatives with antimicrobial activity. sigmaaldrich.com

Potential antidepressants. chemicalbook.com

In each case, the this compound group serves as a critical anchor or recognition element that facilitates high-affinity binding to the respective biological target.

Application in Material Science and Other Fields

While this compound is a well-established and widely used building block in medicinal chemistry and pharmaceutical research, its application in other fields such as material science is not well-documented in the available scientific literature. sigmaaldrich.com Chemical suppliers may categorize it under broad research areas that include material science, but specific examples of its use in the synthesis of polymers, catalysts, or other materials are not prominent. Its primary and current value lies in its role as a sophisticated intermediate for the synthesis of complex, biologically active molecules. guidechem.comchemicalbook.com

Q & A

Q. What are the established synthetic routes for 4-morpholinopiperidine, and what reaction conditions optimize yield and purity?

- Methodological Answer : Two primary methods are documented: